molecular formula C22H26FN3O2 B3469789 [4-(4-fluorophenyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone

[4-(4-fluorophenyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone

Cat. No.: B3469789
M. Wt: 383.5 g/mol
InChI Key: IVXWHDBTONAOMR-UHFFFAOYSA-N
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Description

[4-(4-fluorophenyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone is a complex organic compound that features both piperazine and morpholine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-fluorophenyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.

    Formation of the Morpholine Intermediate: Concurrently, morpholine is reacted with formaldehyde to produce 4-(morpholin-4-ylmethyl)benzaldehyde.

    Coupling Reaction: The final step involves the coupling of the two intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

[4-(4-fluorophenyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-fluorophenyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmacologically active compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, including receptors and enzymes. It is used in assays to determine its binding affinity and activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of neurological disorders and certain types of cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [4-(4-fluorophenyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(4-fluorophenyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone lies in its dual functional groups, which provide a versatile platform for various chemical modifications and biological interactions. This dual functionality enhances its potential as a pharmacologically active compound and a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c23-20-5-7-21(8-6-20)25-9-11-26(12-10-25)22(27)19-3-1-18(2-4-19)17-24-13-15-28-16-14-24/h1-8H,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXWHDBTONAOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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